1H-Perimidine, 2,2'-(1,3-phenylene)bis[2,3-dihydro-1,3-dimethyl- 1H-Perimidine, 2,2'-(1,3-phenylene)bis[2,3-dihydro-1,3-dimethyl-
Brand Name: Vulcanchem
CAS No.: 627872-07-5
VCID: VC16879432
InChI: InChI=1S/C32H30N4/c1-33-25-16-6-10-21-11-7-17-26(29(21)25)34(2)31(33)23-14-5-15-24(20-23)32-35(3)27-18-8-12-22-13-9-19-28(30(22)27)36(32)4/h5-20,31-32H,1-4H3
SMILES:
Molecular Formula: C32H30N4
Molecular Weight: 470.6 g/mol

1H-Perimidine, 2,2'-(1,3-phenylene)bis[2,3-dihydro-1,3-dimethyl-

CAS No.: 627872-07-5

Cat. No.: VC16879432

Molecular Formula: C32H30N4

Molecular Weight: 470.6 g/mol

* For research use only. Not for human or veterinary use.

1H-Perimidine, 2,2'-(1,3-phenylene)bis[2,3-dihydro-1,3-dimethyl- - 627872-07-5

Specification

CAS No. 627872-07-5
Molecular Formula C32H30N4
Molecular Weight 470.6 g/mol
IUPAC Name 2-[3-(1,3-dimethyl-2H-perimidin-2-yl)phenyl]-1,3-dimethyl-2H-perimidine
Standard InChI InChI=1S/C32H30N4/c1-33-25-16-6-10-21-11-7-17-26(29(21)25)34(2)31(33)23-14-5-15-24(20-23)32-35(3)27-18-8-12-22-13-9-19-28(30(22)27)36(32)4/h5-20,31-32H,1-4H3
Standard InChI Key RYRZJPPFQQYKGG-UHFFFAOYSA-N
Canonical SMILES CN1C(N(C2=CC=CC3=C2C1=CC=C3)C)C4=CC(=CC=C4)C5N(C6=CC=CC7=C6C(=CC=C7)N5C)C

Introduction

1H-Perimidine, 2,2'-(1,3-phenylene)bis[2,3-dihydro-1,3-dimethyl-] is a complex organic compound belonging to the perimidine family. Perimidines are heterocyclic compounds characterized by a fused ring structure that combines a dihydropyrimidine ring with a naphthalene moiety. This specific compound features two nitrogen atoms in the 1 and 3 positions of the six-membered ring, which is fused with a naphthalene structure, and it includes a phenylene bridge connecting two perimidine units.

Synthesis of Perimidines

The synthesis of perimidine derivatives typically involves the condensation of 1,8-diaminonaphthalene with carbonyl compounds. Various methods have been reported, including the use of different catalysts to enhance efficiency and yield . For example, 2-(p-tolyl)-2,3-dihydro-1H-perimidine is synthesized from 1,8-naphthalenediamine and 4-methylbenzaldehyde using a green chemistry approach .

Biological Activities and Applications

Perimidines have shown diverse biological activities, including antibacterial properties against various strains of bacteria. Their mechanism may involve disruption of bacterial cell processes through interactions with biological macromolecules. Additionally, their fluorescent properties make them suitable for applications in bioimaging.

Biological Activities Table

ActivityDescription
AntibacterialExhibits antibacterial properties against various bacterial strains
BioimagingSuitable for bioimaging applications due to fluorescent properties

Research Findings and Future Directions

Recent studies have focused on synthesizing novel perimidine derivatives using eco-friendly protocols and exploring their structural and chemical properties using advanced computational methods like density functional theory (DFT) . These studies highlight the versatility of perimidines in synthetic chemistry and their potential for various applications.

Research Directions Table

AreaDescription
Synthesis MethodsDevelopment of efficient and eco-friendly synthesis protocols
Computational StudiesUse of DFT to understand structural and chemical properties
Biological ApplicationsExploration of antibacterial and bioimaging applications

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